5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline
Overview
Description
5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is a synthetic compound that belongs to the class of isoquinoline chalcones . It has been studied for its potential applications in various fields, including medicine and pharmacology .
Synthesis Analysis
The synthesis of this compound involves the Claisen–Schmidt condensation of compound A with an equimolar amount of substituted aldehydes using potassium hydroxide as a catalyst . This reaction results in the formation of the chalcone derivative .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazoloisoquinoline core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and isoquinoline .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Paths and Derivatives : Research shows that substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines can be obtained through specific reactions involving substituted 1-methylthio-3,4-dihydroisoquinolines. This indicates a path for synthesizing various derivatives of the compound (Glushkov et al., 2000).
- Complex Formation : A study focusing on iron(III) chloride complex formation with a structurally similar compound suggests the potential of these compounds in forming complexes with metal ions, which could be relevant in various chemical applications (Sokol et al., 2003).
Potential Pharmaceutical Applications
- Antimicrobial Properties : Research involving chalcones incorporating isoquinoline moiety, a structure related to 5,6-dihydro-8,9-dimethoxy-1,2,4-triazolo[3,4-a]isoquinoline, has demonstrated antimicrobial properties. This suggests possible applications in developing antimicrobial agents (Mukhtar et al., 2022).
- Anticonvulsant Potential : In a related study, 3,4-Dihydroisoquinolin derivatives showed significant anticonvulsant activity, indicating the potential of structurally similar compounds in the treatment of convulsions (Zhang et al., 2016).
Advanced Chemical Research
- N-heterocyclic Carbenes : Studies involving the chemistry of N-heterocyclic carbenes, which are important in modern organic synthesis, mention the use of triazolo[3,4-a]isoquinoline system as a precursor. This highlights its role in advanced organic synthesis and potential applications in creating novel organic compounds (Glushkov et al., 2008).
Future Directions
The future directions for research on 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline include further investigation of its anticancer activity and exploration of its potential applications in other fields. In addition, more studies are needed to fully understand its mechanism of action and to characterize its physical and chemical properties .
Properties
IUPAC Name |
8,9-dimethoxy-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-5-8-3-4-15-7-13-14-12(15)9(8)6-11(10)17-2/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHHCEOQISUAHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=NN=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956912 | |
Record name | 8,9-Dimethoxy-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35515-48-1 | |
Record name | 1,2,4-Triazolo(3,4-a)isoquinoline, 5,6-dihydro-8,9-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035515481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,9-Dimethoxy-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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